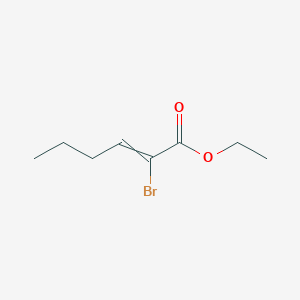Ethyl 2-bromohex-2-enoate
CAS No.: 102575-02-0
Cat. No.: VC14280227
Molecular Formula: C8H13BrO2
Molecular Weight: 221.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102575-02-0 |
|---|---|
| Molecular Formula | C8H13BrO2 |
| Molecular Weight | 221.09 g/mol |
| IUPAC Name | ethyl 2-bromohex-2-enoate |
| Standard InChI | InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | QRKWZSWILJXLJU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC=C(C(=O)OCC)Br |
Introduction
Structural Characteristics and Nomenclature
Ethyl 6-bromohex-2-enoate is characterized by a six-carbon chain with a double bond between C2 and C3, an ester group at C1, and a bromine atom at C6 (Figure 1). The (2E)-configuration is thermodynamically favored due to reduced steric hindrance between the ethyl ester group and the bromine substituent. The IUPAC name, ethyl (E)-6-bromohex-2-enoate, reflects this stereochemistry. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃BrO₂ | |
| Molecular Weight | 221.09 g/mol | |
| InChI Key | WOOMUBXIVURAHZ-GQCTYLIASA-N | |
| Canonical SMILES | CCOC(=O)/C=C/CCCBr |
The compound’s planar geometry at the double bond facilitates conjugation between the ester carbonyl and the alkene, enhancing its electrophilicity.
Synthesis and Stereochemical Control
Bromination of Ethyl 6-Hydroxyhex-2-enoate
The primary synthesis route involves brominating ethyl 6-hydroxyhex-2-enoate using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS). The hydroxyl group at C6 is replaced by bromine via an SN2 mechanism, yielding the target compound. Reaction conditions (e.g., solvent polarity, temperature) critically influence stereoselectivity. For example, polar aprotic solvents like dimethylformamide (DMF) favor retention of the (E)-configuration.
Isomerization Techniques
Undesired (Z)-isomers can arise during synthesis due to kinetic control. Catalytic iodine (I₂) in dichloromethane promotes isomerization to the (E)-form through a radical-mediated mechanism, achieving >95% stereochemical purity. This step is essential for applications requiring precise spatial arrangement of functional groups.
Physicochemical Properties
Limited experimental data exist for ethyl 6-bromohex-2-enoate’s physical properties, but computational predictions provide insights:
| Property | Predicted Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 2.28 | XLogP3 |
| Polar Surface Area | 26.3 Ų | ChemAxon |
| Boiling Point | ~250°C (est.) | Group Contribution |
The compound’s moderate lipophilicity (LogP = 2.28) suggests reasonable solubility in organic solvents like ethyl acetate and dichloromethane .
Reactivity and Applications
Nucleophilic Substitution
The C6 bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling chain elongation. For example, reaction with sodium azide yields ethyl 6-azidohex-2-enoate, a precursor for click chemistry.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids install aromatic moieties at C6, producing styrene derivatives used in polymer synthesis.
Pharmaceutical Intermediates
Ethyl 6-bromohex-2-enoate is a building block for prostaglandin analogs and antiviral agents. Its α,β-unsaturated ester participates in Michael additions to form quaternary carbon centers.
Comparative Analysis with Analogous Esters
Modifying the ester group alters reactivity and applications:
| Compound | Molecular Weight | LogP | Key Application |
|---|---|---|---|
| Methyl 6-bromohex-2-enoate | 207.06 g/mol | 1.94 | Polymer crosslinking |
| tert-Butyl 6-bromohex-2-enoate | 249.14 g/mol | 3.12 | Peptide synthesis |
The tert-butyl ester’s bulkiness enhances stability in acidic conditions, making it suitable for solid-phase peptide synthesis.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
-
¹H NMR (CDCl₃): δ 6.95 (dt, J = 15.6 Hz, 1H, CH=COO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40 (t, J = 6.8 Hz, 2H, CH₂Br).
-
¹³C NMR: δ 166.2 (C=O), 144.1 (CH=COO), 60.3 (OCH₂CH₃), 33.8 (CH₂Br).
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 220.01 (M⁺-Br).
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
-
Bioconjugation Studies: Exploring reactions with biomolecules for drug delivery systems.
-
Green Chemistry Approaches: Replacing brominating agents with eco-friendly alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume